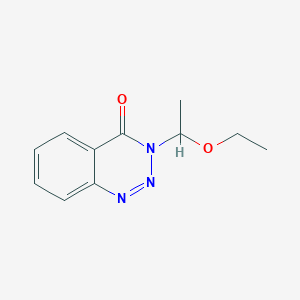
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by a benzotriazine ring system with an ethoxyethyl substituent at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of benzotriazinone derivatives with ethoxyethylating agents. One common method is the reaction of 1,2,3-benzotriazin-4(3H)-one with ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
化学反应分析
Types of Reactions
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzotriazinone derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzotriazinones, while substitution reactions can produce a variety of functionalized benzotriazinone derivatives .
科学研究应用
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The ethoxyethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the ethoxyethyl substituent.
3-(1-Methoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
3-(1-Propoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A related compound with a propoxyethyl group.
Uniqueness
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
116470-68-9 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-(1-ethoxyethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-8(2)14-11(15)9-6-4-5-7-10(9)12-13-14/h4-8H,3H2,1-2H3 |
InChI 键 |
YTARTKCBUDSNBM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)N1C(=O)C2=CC=CC=C2N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
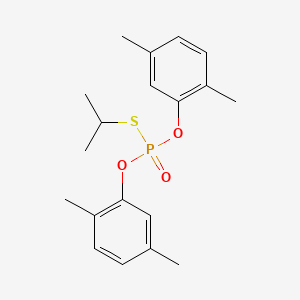
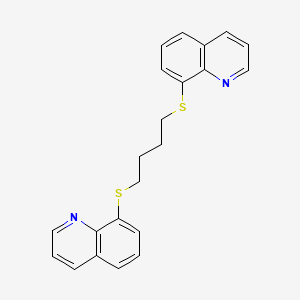
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
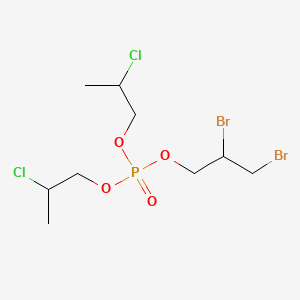
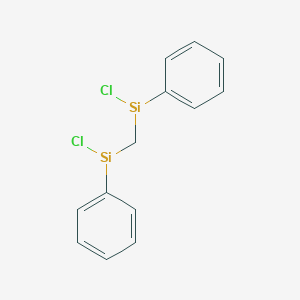
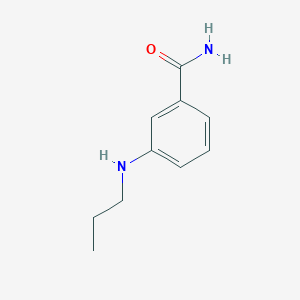
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
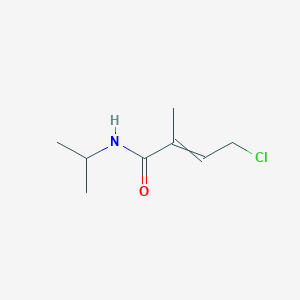
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
